Vapor Pressure Superiority of Dimethylcadmium over Diethylcadmium at Standard Bubbler Temperature
Dimethylcadmium exhibits a 16‑fold higher vapor pressure than its closest structural analog, diethylcadmium, at the standard bubbler reference temperature of 291.5 K (18.3 °C). This difference directly governs precursor flux and film growth rate in conventional bubbler-based MOCVD systems. The vapor pressure of dimethylcadmium at 291.5 K is 3.033 kPa (22.75 Torr), whereas diethylcadmium yields only approximately 0.19 kPa at the same temperature [1]. The consequence is that diethylcadmium requires elevated bubbler temperatures to achieve equivalent mass transport, increasing the risk of premature thermal decomposition in the delivery line and narrowing the usable process window.
| Evidence Dimension | Vapor pressure at 291.5 K (18.3 °C) |
|---|---|
| Target Compound Data | 3.033 kPa (22.75 Torr) |
| Comparator Or Baseline | Diethylcadmium: ~0.19 kPa (~1.43 Torr) |
| Quantified Difference | ~16-fold higher vapor pressure for dimethylcadmium |
| Conditions | Static method; measured over pure liquid; temperature range 271–378 K for dimethylcadmium, 286–362 K for diethylcadmium |
Why This Matters
Higher vapor pressure at ambient bubbler temperature ensures stable, high-flux precursor delivery without additional heating, directly enabling the high deposition rates demanded by industrial-scale MOCVD.
- [1] Sokolovskij, A. E.; Baev, A. K. 'Evaporation thermodynamics of organic cadmium compounds.' Vestsi Akademii Navuk BSSR, Seryya Khimichnykh Navuk, 1985, (5). OSTI Identifier 5241314. Vapor pressure equations: CdMe₂ lgP = −1938/T + 10.14; CdEt₂ lgP = −2400/T + 10.51. View Source
